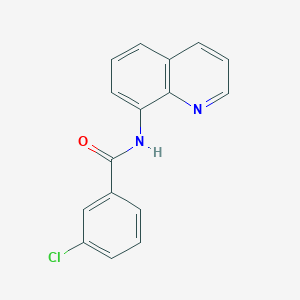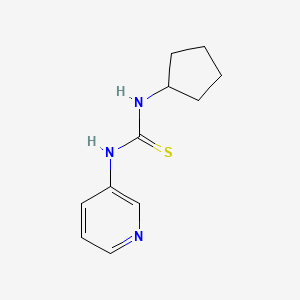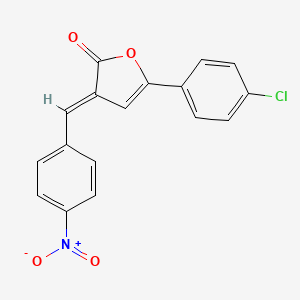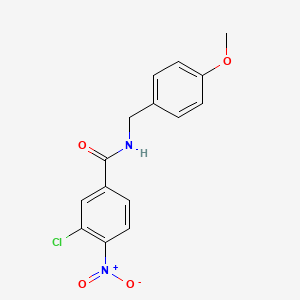
3-chloro-N-8-quinolinylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-8-quinolinylbenzamide, also known as CQBA, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and medicinal chemistry.
Scientific Research Applications
3-chloro-N-8-quinolinylbenzamide has been studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and medicinal chemistry. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 3-chloro-N-8-quinolinylbenzamide has also been found to possess antifungal, antibacterial, and antiviral properties, making it a promising candidate for the development of new therapeutic agents.
Mechanism of Action
The exact mechanism of action of 3-chloro-N-8-quinolinylbenzamide is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-chloro-N-8-quinolinylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-chloro-N-8-quinolinylbenzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. It has also been found to reduce the expression of inflammatory cytokines and to inhibit the growth of tumor blood vessels.
Advantages and Limitations for Lab Experiments
3-chloro-N-8-quinolinylbenzamide has several advantages for lab experiments, including its high potency, broad-spectrum activity, and low toxicity. However, it also has some limitations, including its poor solubility in water and its susceptibility to degradation under certain conditions.
Future Directions
There are several future directions for the study of 3-chloro-N-8-quinolinylbenzamide, including the development of more efficient synthesis methods, the identification of new targets for its antitumor activity, and the exploration of its potential applications in other scientific research fields. Additionally, further studies are needed to determine the optimal dosage and administration routes for 3-chloro-N-8-quinolinylbenzamide and to investigate its long-term safety and efficacy in preclinical and clinical trials.
Conclusion:
In conclusion, 3-chloro-N-8-quinolinylbenzamide is a synthetic compound with promising applications in various scientific research fields, including pharmacology, biochemistry, and medicinal chemistry. It exhibits potent antitumor activity, as well as antifungal, antibacterial, and antiviral properties, making it a promising candidate for the development of new therapeutic agents. While there are still many questions to be answered regarding its mechanism of action, biochemical and physiological effects, and future directions, 3-chloro-N-8-quinolinylbenzamide represents an exciting area of research with the potential to make a significant impact on human health.
Synthesis Methods
3-chloro-N-8-quinolinylbenzamide can be synthesized via a multistep process involving the reaction of 3-chlorobenzoic acid with 8-hydroxyquinoline, followed by the condensation with benzoyl chloride in the presence of a base. The final product is obtained after purification using column chromatography.
properties
IUPAC Name |
3-chloro-N-quinolin-8-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O/c17-13-7-1-5-12(10-13)16(20)19-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFFJKXSBHGNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196740 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-chloro-N-8-quinolinylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzaldehyde](/img/structure/B5882384.png)





![N-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenyl}acetamide](/img/structure/B5882422.png)

![N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide](/img/structure/B5882428.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methyl-1,3-benzothiazol-6-yl)urea](/img/structure/B5882443.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5882454.png)
![N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5882464.png)